DC661

PPT1 inhibition Lysosomal pH Target engagement

Hydroxychloroquine and other generic lysosomal inhibitors lose activity in acidic conditions, causing data irreproducibility. DC661 is a validated chemical probe that maintains PPT1 inhibition at lysosomal pH and triggers a distinct immunogenic cell death pathway. • 100-fold lower IC50 than HCQ; strong LC3B-II accumulation & autophagy flux blockade • Active at acidic pH - ensures consistent target engagement where HCQ fails • Induces lysosomal lipid peroxidation (LLP)-driven immunogenic cell death • In vivo efficacy at 3 mg/kg i.p. in HT29 colorectal xenograft models

Molecular Formula C31H39Cl2N5
Molecular Weight 552.6 g/mol
Cat. No. B606986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC661
SynonymsDC661;  DC-661;  DC 661; 
Molecular FormulaC31H39Cl2N5
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37)
InChIKeyVJKCWFZTSDXOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DC661: A Potent Dimeric Chloroquine Derivative Targeting PPT1 for Autophagy and Lysosomal Inhibition in Cancer Research


DC661 is a novel dimeric chloroquine (CQ) derivative that functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme [1]. It is a chemical probe used primarily in cancer research to study autophagy, lysosomal function, and cell death pathways. DC661 deacidifies lysosomes and inhibits autophagy with significantly greater potency than its monomeric analog hydroxychloroquine (HCQ) [2]. Its dimeric structure enhances lysosomal accumulation and target engagement, making it a valuable tool compound for investigating lysosomal biology and as a benchmark for next-generation PPT1 inhibitors [3].

Why DC661 Cannot Be Substituted by HCQ, Lys05, or Generic Chloroquine Analogs in Critical Autophagy Research


While hydroxychloroquine (HCQ) and other chloroquine analogs are widely used as lysosomal inhibitors, they exhibit significant limitations in potency, target engagement, and mechanistic understanding. DC661 is not interchangeable with these generics because it was specifically designed and validated as a chemical probe to overcome the shortcomings of earlier compounds. Crucially, DC661 maintains PPT1 inhibitory activity under acidic conditions (a key feature of the lysosomal environment), whereas HCQ and the dimeric analog Lys05 lose activity in acidic media [1]. This differential pH-dependent activity directly impacts experimental outcomes and data reproducibility. Furthermore, DC661 demonstrates a distinct, non-canonical mechanism of cell death involving lysosomal lipid peroxidation (LLP) and immunogenic cell death, which is not recapitulated by HCQ or other standard autophagy inhibitors [2]. Therefore, substituting DC661 with a generic analog risks experimental failure, misinterpretation of results, and an inability to replicate key findings related to PPT1 inhibition and lysosomal cell death pathways.

DC661 vs. Comparators: Quantitative Evidence for Superior Target Engagement, Cellular Potency, and Lysosomal Inhibition


DC661 Maintains PPT1 Inhibitory Activity in Acidic Lysosomal Conditions, Unlike HCQ and Lys05

DC661 uniquely maintains its ability to inhibit PPT1 enzymatic activity under acidic conditions (pH 4.5-5.0), which mimics the lysosomal lumen. In contrast, both hydroxychloroquine (HCQ) and the dimeric analog Lys05 lose their inhibitory activity in acidic media [1]. This differential pH-dependent activity is critical, as the lysosome is the primary site of action for these compounds.

PPT1 inhibition Lysosomal pH Target engagement

DC661 Demonstrates 100-Fold Greater Cytotoxicity (IC50) Than HCQ Across Multiple Cancer Cell Lines

In 72-hour MTT assays, DC661 exhibits an IC50 value that is approximately 100-fold lower than that of hydroxychloroquine (HCQ) across a panel of cancer cell lines, including colon and pancreatic cancer cells . This indicates that DC661 is significantly more potent at inducing cell death in vitro.

Cytotoxicity IC50 Cancer cell lines

DC661 Induces More Potent Autophagy Inhibition and Lysosomal Deacidification Compared to HCQ and Lys05

In melanoma cells expressing the mCherry-eGFP-LC3B autophagy reporter, treatment with DC661 results in significantly more potent inhibition of autophagic flux compared to either HCQ or Lys05 . Furthermore, DC661 treatment leads to significantly greater lysosomal deacidification than both HCQ and Lys05, as measured by LysoTracker staining . Accumulation of the autophagic vesicle marker LC3B-II is also more pronounced with DC661 at lower concentrations (0.1-10 μM) compared to Lys05 and HCQ .

Autophagy flux Lysosomal deacidification LC3B

DC661 Elicits a Distinct Immunogenic Cell Death Mechanism via Lysosomal Lipid Peroxidation, Not Shared by HCQ

DC661 induces a unique form of lysosomal cell death characterized by lysosomal lipid peroxidation (LLP) and subsequent lysosomal membrane permeabilization (LMP) [1]. This process leads to cell-intrinsic immunogenicity, marked by surface calreticulin expression, and can prime T cell-mediated anti-tumor immunity in 'immune hot' tumor models [2]. This mechanism is distinct from the canonical apoptosis pathway associated with HCQ and other lysosomal inhibitors.

Immunogenic cell death Lysosomal lipid peroxidation Tumor immunity

DC661 Shows Superior In Vivo Tumor Growth Inhibition in Xenograft Models Compared to Monotherapies

In a HT29 colorectal cancer xenograft model, treatment with a reduced dose of DC661 (3 mg/kg, i.p.) resulted in a significant reduction in tumor volume and almost complete suppression of daily tumor growth rate compared to control mice, without significant effects on mouse weight . While direct head-to-head in vivo comparisons with HCQ or Lys05 are not provided in this specific data, the efficacy at a low dose suggests a favorable therapeutic window.

In vivo efficacy Xenograft Tumor growth inhibition

DC661 Exhibits Potent and Selective Activity in Hepatocellular Carcinoma Models

A patent application (CN113197899A) demonstrates that DC661 inhibits the viability of human hepatocellular carcinoma (HCC) Hep 3B cells in a dose-dependent manner [1]. Treatment with 3 μM DC661 for 6 hours significantly down-regulates the expression of HSP70.1 protein, a key regulator of lysosomal membrane stability, and induces the release of cathepsin B from lysosomes into the cytoplasm, leading to apoptosis [2]. These findings support the specific application of DC661 in HCC research.

Hepatocellular carcinoma PPT1 Lysosomal inhibition

Optimal Research and Preclinical Application Scenarios for DC661 Based on Validated Differentiation Evidence


Investigating PPT1-Dependent Lysosomal Functions and Autophagy in Cancer Cells

DC661 is the tool of choice for researchers requiring potent and specific inhibition of PPT1 to study its role in lysosomal biology, autophagy, and tumor cell metabolism. Its superior potency (100-fold lower IC50 than HCQ) and maintained activity at acidic pH ensure robust target engagement and pathway inhibition in cellular models, including melanoma, colon, and pancreatic cancer cells . This makes it ideal for Western blot analysis of LC3B-II accumulation, live-cell imaging of autophagy flux with reporters like mCherry-eGFP-LC3B, and LysoTracker-based assessment of lysosomal pH [1].

Elucidating the Mechanisms of Lysosomal Lipid Peroxidation and Immunogenic Cell Death

DC661 uniquely triggers a form of immunogenic cell death driven by lysosomal lipid peroxidation (LLP), a pathway not effectively activated by standard autophagy inhibitors like HCQ . This property makes DC661 an indispensable reagent for studies focused on the intersection of lysosomal stress, lipid peroxidation, and anti-tumor immunity. It is particularly valuable in experiments designed to assess cell surface calreticulin exposure, T cell priming, and the development of adaptive immunity in syngeneic mouse models bearing 'immune hot' tumors [1].

Preclinical In Vivo Studies of Lysosomal Inhibition in Xenograft and Syngeneic Tumor Models

DC661 has demonstrated significant anti-tumor activity in vivo in HT29 colorectal cancer xenograft models at a low dose (3 mg/kg, i.p.), showing a favorable impact on tumor volume and growth rate without overt toxicity . This data supports its use as a benchmark compound for in vivo validation of lysosomal inhibition strategies. Researchers can employ DC661 to establish proof-of-concept for the anti-tumor efficacy of PPT1 inhibition in various preclinical cancer models and to study the pharmacodynamic effects on tumor growth and the immune microenvironment.

Validating PPT1 as a Therapeutic Target in Hepatocellular Carcinoma (HCC)

Given the high expression of PPT1 in HCC and its correlation with poor patient survival, DC661 serves as a critical tool for validating PPT1 as a therapeutic target in this disease . The compound's demonstrated activity in Hep 3B HCC cells, including dose-dependent cytotoxicity and the induction of lysosomal membrane permeabilization (cathepsin B release), provides a strong foundation for focused research on the role of PPT1 in HCC pathogenesis and as a potential therapeutic vulnerability [1].

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